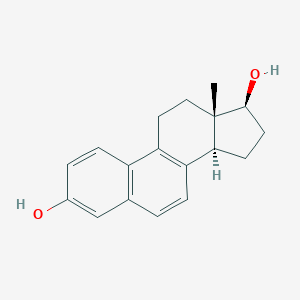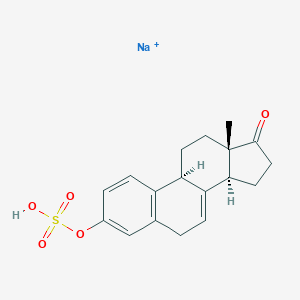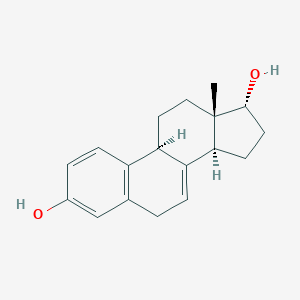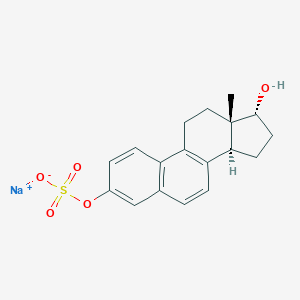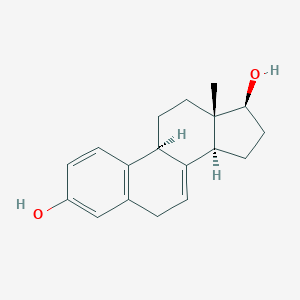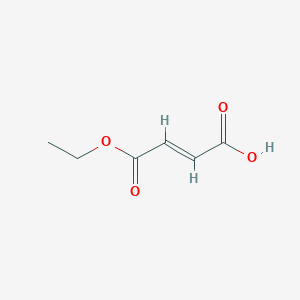![molecular formula C12H10O4 B196283 [1,1'-Biphenyl]-2,2',5,5'-tetrol CAS No. 4371-32-8](/img/structure/B196283.png)
[1,1'-Biphenyl]-2,2',5,5'-tetrol
Übersicht
Beschreibung
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound with the formula (C6H5)2 . It forms colorless crystals and is an aromatic hydrocarbon . It’s used in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
Biphenyl is prepared in a two-step process from nitrobenzene. First, the nitrobenzene is converted to 1,2-diphenylhydrazine, usually using iron powder as the reducing agent. Treatment of this hydrazine with mineral acids induces a rearrangement reaction to 4,4’-benzidine .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using Java or Javascript .Chemical Reactions Analysis
Biphenyl is slightly less reactive chemically than benzene . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
The antioxidative activities of this compound and its derivatives have been extensively studied using density functional theory (DFT) calculations . The O–H bond breakage is a key factor responsible for its antioxidative activity. In solvents like water, methanol, and acetone, the sequential proton loss–electron transfer (SPL–ET) mechanism is likely the primary antioxidative route. However, in the gaseous phase, the hydrogen atom transfer (HAT) mechanism dominates. Notably, the benzofuran–stilbene hybrid compound with a planar structure (specifically, compound 3) exhibits the highest antioxidative activity.
UV-Vis Spectroscopy
At the theoretical level, the complex [La (compound 3)3] induces a redshift in the UV-Vis spectrum. This observation provides insights into the electronic transitions and excited states of the compound .
Synthetic Applications
While the compound itself has inherent properties, its derivatives can serve as synthons for the synthesis of other organic compounds. For instance, 1,4-dithiane-2,5-diol (a derivative) has been used efficiently in synthetic processes .
Dual Emission Phenomenon
In the realm of photochemistry, the compound exhibits dual emission, as reflected in its emission spectrum. Understanding this dual emission behavior is crucial for applications in optoelectronics and sensing .
Fluorescent Properties
The compound’s fluorescence properties have been explored, particularly in comparison to its analogues. For example, 2-(2’-hydroxyphenyl)benzoxazole shows single broad emission, while 2-(2’,4’-hydroxyphenyl)benzoxazole displays well-split two emissions. These fluorescent properties have implications for imaging and labeling applications .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as dihydroxybenzenes are known to interact with various biological targets .
Mode of Action
It’s known that dihydroxybenzenes, which this compound is a type of, are phenols and have two hydroxyl groups (−oh) substituted onto a benzene ring . These hydroxyl groups can participate in various chemical reactions, potentially leading to interactions with biological targets.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions .
Pharmacokinetics
It’s known that the compound has a melting point of 281-283 °c and a boiling point of 32779°C . These properties may influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit antioxidative activities .
Action Environment
The action, efficacy, and stability of 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment .
Eigenschaften
IUPAC Name |
2-(2,5-dihydroxyphenyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHTYDZPRYLZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631596 | |
| Record name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,2',5,5'-tetrol | |
CAS RN |
4371-32-8 | |
| Record name | [1,1′-Biphenyl]-2,2′,5,5′-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




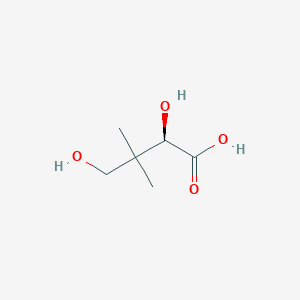

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)


